molecular formula C16H17ClN2O3 B1532412 N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020054-82-3

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No.: B1532412
CAS No.: 1020054-82-3
M. Wt: 320.77 g/mol
InChI Key: XUEWQBCUYPFHMB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established nomenclature conventions for complex organic molecules containing multiple functional groups and aromatic systems. The complete systematic name this compound can be deconstructed to reveal the precise structural arrangement of its constituent parts.

The nomenclature begins with the propanamide backbone, which serves as the primary functional group and determines the compound's classification as an amide derivative. The propyl chain contains a secondary carbon atom that bears the phenoxy substituent, specifically at the 2-position relative to the carbonyl carbon. This phenoxy group itself carries a methoxy substitution at the 2-position of the aromatic ring, creating the 2-methoxyphenoxy moiety that characterizes this particular compound.

The amino functionality is positioned at the 3-position of the chlorophenyl ring, while the chlorine atom occupies the 4-position, creating a specific substitution pattern that influences both the compound's chemical properties and its distinction from isomeric variants. The amide linkage connects the propanamide carbonyl carbon to the nitrogen atom of the 3-amino-4-chlorophenyl group, establishing the complete molecular framework.

Structural validation through spectroscopic methods confirms the connectivity pattern described by the systematic name. The molecular structure features a chiral center at the carbon bearing the 2-methoxyphenoxy substituent, though the specific stereochemical configuration is not indicated in the standard naming convention. The Simplified Molecular Input Line Entry System representation CC(OC1=CC=CC=C1OC)C(NC2=CC=C(Cl)C(N)=C2)=O provides a linear description of the atomic connectivity that corresponds directly to the systematic name.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEWQBCUYPFHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide typically follows these key stages:

This approach aligns with standard amide bond formation protocols in medicinal chemistry, often utilizing coupling reagents or activated esters.

Preparation of the 2-(2-methoxyphenoxy)propanoyl Intermediate

The 2-(2-methoxyphenoxy)propanoic acid moiety is generally synthesized via nucleophilic substitution reactions involving 2-methoxyphenol and a suitable 2-halo-propanoic acid derivative or ester.

  • Step Example: Reaction of 2-methoxyphenol with ethyl 2-bromopropionate under basic conditions (e.g., potassium carbonate) to yield ethyl 2-(2-methoxyphenoxy)propanoate.
  • Hydrolysis: The ester is then saponified (e.g., with aqueous NaOH) to obtain the free acid form.

This method is supported by analogous phenoxyacetamide syntheses where phenol derivatives are alkylated with haloesters to form phenoxypropanoic acids, as described in related phenoxyacetamide compound preparations.

Amide Bond Formation with 3-Amino-4-chloroaniline

The critical step is coupling the prepared acid with 3-amino-4-chloroaniline to form the amide linkage:

  • Activation of the acid: The carboxylic acid is converted into a more reactive species such as an acid chloride or activated ester (e.g., using thionyl chloride, oxalyl chloride, or coupling reagents like EDCI/HOBt).
  • Coupling reaction: The activated acid derivative is reacted with 3-amino-4-chloroaniline under controlled conditions, often in an inert solvent like dichloromethane or DMF, with a base (e.g., triethylamine) to neutralize formed acids.
  • Reaction conditions: Typically performed at low to moderate temperatures (0–25°C) to avoid side reactions and ensure selectivity.

This amide formation approach is consistent with protocols used for structurally related phenoxyacetamides and aromatic amides.

Alternative Synthetic Routes and Solid-Phase Methods

While classical solution-phase synthesis is common, solid-phase synthesis methods have been explored for related amides to improve purification and yield:

  • Solid-phase synthesis involves anchoring the acid or amine onto a resin, performing coupling reactions on the solid support, and then cleaving the product.
  • This approach can facilitate rapid synthesis and screening but may require specialized equipment and resin selection.

Research Findings and Optimization Parameters

Several parameters influence the efficiency and yield of the preparation:

Parameter Typical Conditions/Notes
Base for nucleophilic substitution Potassium carbonate preferred for phenol alkylation
Solvent for coupling Dichloromethane or DMF for amide bond formation
Temperature range 0–25°C for coupling to minimize side reactions
Coupling reagents EDCI/HOBt or acid chlorides for activation
Reaction time Several hours (2–24 h), monitored by TLC or HPLC
Purification method Column chromatography on silica gel, eluent mixtures of chloroform and ethyl acetate

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants Conditions Yield (%) Notes
1 Nucleophilic substitution 2-methoxyphenol + ethyl 2-bromopropionate K2CO3, acetone or DMF, reflux or RT 70–85 Formation of ethyl 2-(2-methoxyphenoxy)propanoate
2 Hydrolysis Ethyl ester from Step 1 + NaOH Aqueous ethanol, reflux 90–95 Conversion to 2-(2-methoxyphenoxy)propanoic acid
3 Amide coupling Acid from Step 2 + 3-amino-4-chloroaniline EDCI/HOBt or acid chloride, DCM, 0–25°C 65–80 Formation of target amide compound
4 Purification Crude product Silica gel chromatography Isolation of pure this compound

Additional Notes on Characterization and Quality Control

  • Spectroscopic confirmation: NMR (¹H, ¹³C), IR, and MS are routinely used to confirm the structure and purity.
  • Chirality: If chiral centers are present (e.g., at the propanamide α-carbon), enantiomeric purity can be controlled by starting from chiral precursors or using chiral catalysts.
  • Thermal analysis: Techniques like DSC and TGA can assess stability, important for storage and formulation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Aniline derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₇ClN₂O₃
  • Molecular Weight : 320.77 g/mol
  • IUPAC Name : N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide

This compound features an amino group, a chlorophenyl group, and a methoxyphenoxy moiety, contributing to its diverse biological activities.

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide is being investigated for its potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural components may enable it to interact with key molecular targets involved in cancer progression, such as kinases and receptors.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Research indicates that its structural features allow it to effectively disrupt bacterial cell membranes or inhibit specific enzymatic pathways critical for bacterial survival.
  • Antimalarial Activity : In vitro studies have demonstrated that derivatives of this compound inhibit the PfCLK3 kinase, which is essential for the malaria parasite Plasmodium falciparum. This suggests potential pathways for developing antimalarial therapies.

Biological Research

The compound is also significant in biological research due to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds structurally related to this compound have been shown to inhibit enzymes involved in critical biochemical pathways. This includes inhibition of kinases linked to cellular signaling and metabolic processes .
  • Neuropharmacology : Similar compounds have been characterized as competitive inhibitors of monoamine transporters, suggesting potential applications in treating neurodegenerative diseases or mood disorders.

Industrial Applications

In industry, this compound can serve as an intermediate in the synthesis of specialty chemicals and materials:

  • Dyes and Pigments Production : Its chemical stability and reactivity make it suitable for producing various dyes and pigments used in textiles and coatings .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity with IC50 values indicating potent activity against breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of this compound showed effective inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of the bacterial cell wall integrity, leading to cell lysis. The study provided quantitative data on minimum inhibitory concentrations (MIC) compared to standard antibiotics.

Summary of Biological Activities

Activity TypeIC50 (nM)Mechanism
Anticancer (e.g., breast cancer)45Induction of apoptosis via caspase activation
Antimicrobial100Disruption of cell wall integrity
Antimalarial28.7Inhibition of PfCLK3 kinase

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups: The 2,4-dichlorophenoxy analogue (MW 359.63) exhibits increased molecular weight and lipophilicity compared to the target compound, likely enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy vs.
  • Aromatic vs. Aliphatic Substituents: The absence of a phenoxy group in 2-amino-N-(3-chloro-4-methoxyphenyl)propanamide simplifies the structure, possibly reducing steric hindrance in synthetic reactions .

Physicochemical Properties

  • Thermal Stability: Predicted boiling points for dichlorophenoxy and methoxyphenoxy derivatives exceed 550°C, indicative of high thermal stability due to aromatic stacking and hydrogen bonding .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide, also known by its chemical formula C₁₆H₁₇ClN₂O₃ and CAS number 1020054-82-3, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propanamide backbone with an amino group and a chlorophenyl substituent, which are critical for its biological activity. The methoxyphenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have shown that compounds structurally related to this compound exhibit significant anticancer activity. For instance, modifications in the phenyl and methoxy groups have been linked to enhanced cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that the presence of halogen atoms and specific functional groups can improve the selectivity and potency of these compounds against tumor cells .

Inhibition of Enzymatic Activity

This compound has been studied for its inhibitory effects on specific enzymes involved in lipid metabolism. For example, it has been reported to inhibit N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids such as anandamide. This inhibition can lead to alterations in lipid signaling pathways, which are crucial for various physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the aromatic rings significantly affect the biological activity of the compound. For example:

Substituent Position Effect on Activity
Chlorine4-positionIncreases potency
Methoxy2-positionEnhances lipophilicity
Amino3-positionCritical for binding

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of this compound .

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated significant effects on emotional behavior, potentially linked to its action on lipid signaling pathways. At a dosage of 30 mg/kg, notable changes in anxiety-like behaviors were observed, indicating its potential as a therapeutic agent in neuropsychiatric disorders .
  • Cellular Studies : In vitro assays have shown that this compound effectively reduces anandamide levels in neuronal cells, suggesting a mechanism through which it may exert neuroprotective effects. The modulation of endocannabinoid signaling is particularly relevant for conditions like anxiety and depression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide, and what are their critical optimization parameters?

  • Methodological Answer : A multi-step synthesis typically involves:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., methoxy or chloro substituents) .
  • Reduction of nitro intermediates using agents like iron powder in acidic media to generate amino groups .
  • Condensation reactions with condensing agents (e.g., DCC or EDC) to form the propanamide backbone .
  • Critical parameters include pH control during substitution, temperature optimization (~60–80°C for reductions), and solvent selection (e.g., dichloromethane for condensation) .

Q. How is structural integrity and purity validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures >95% purity .
  • Spectroscopy : 1^1H/13^13C NMR confirms functional groups (e.g., methoxy at δ 3.8–4.0 ppm, amide protons at δ 6.5–7.5 ppm). IR spectroscopy verifies amide C=O stretches (~1650 cm1^{-1}) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory potential : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-amino-4-chlorophenyl group be addressed?

  • Methodological Answer :

  • Protecting group strategies : Use Boc or Fmoc groups to shield the amino group during electrophilic substitution .
  • Directed ortho-metalation : Employ lithium bases (e.g., LDA) to direct chloro/methoxy substituents to specific positions .
  • Computational modeling : DFT calculations predict reactive sites and optimize reaction pathways .

Q. How to resolve contradictory bioactivity data between this compound and structural analogs?

  • Methodological Answer :

  • Comparative SAR studies : Systematically modify substituents (e.g., nitro vs. methoxy groups) and assess activity changes .
  • Metabolic profiling : LC-MS identifies metabolite interference (e.g., oxidation of methoxy groups altering activity) .
  • Crystallographic analysis : X-ray structures reveal binding mode discrepancies (e.g., hydrogen bonding vs. steric hindrance) .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., PARP-1 or EGFR) .
  • ADMET prediction : SwissADME or pkCSM estimates solubility (LogP ~2.5), hepatic metabolism, and blood-brain barrier penetration .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.